molecular formula C16H19BrClNO B12106935 N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

Cat. No.: B12106935
M. Wt: 356.7 g/mol
InChI Key: DVSKHXKZYXAXSS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a chemical compound known for its unique structure and properties It is composed of a chlorobenzyl group and a methoxyphenyl group connected by an ethanamine chain, with a hydrobromide salt form

Properties

Molecular Formula

C16H19BrClNO

Molecular Weight

356.7 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide

InChI

InChI=1S/C16H18ClNO.BrH/c1-19-16-8-4-13(5-9-16)10-11-18-12-14-2-6-15(17)7-3-14;/h2-9,18H,10-12H2,1H3;1H

InChI Key

DVSKHXKZYXAXSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)Cl.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide typically involves the reaction of 4-chlorobenzyl chloride with 4-methoxyphenylacetonitrile in the presence of a base such as sodium hydride. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired ethanamine compound. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide serves as a building block in organic synthesis. It can be utilized as a reagent in various chemical reactions, including:

  • Oxidation : The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can be performed with agents like lithium aluminum hydride.
  • Substitution : The chlorobenzyl group allows for nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.

Biological Research

The biological activity of this compound has been explored through various studies, focusing on its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Its potential effects include:

  • Mood Regulation : Preliminary findings suggest that it may influence mood and cognitive functions by modulating neurotransmitter release.
  • Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and FaDu (head and neck squamous carcinoma).

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)% Inhibition at 10 µM
N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamineFaDu1.7383.52
N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamineMCF-73.2570.30
N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamineA5495.1265.00

Pharmacological Applications

The compound is being investigated for its potential therapeutic properties, particularly in drug development targeting psychiatric and neurological conditions. Its mechanism of action involves binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in different applications:

  • Anticancer Studies :
    • A study highlighted its potent activity against multiple cancer cell lines, suggesting a promising role as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis.
  • Neuropharmacology :
    • Research indicated that the compound could potentially enhance cognitive functions by modulating neurotransmitter levels, making it a candidate for further investigation in treating mood disorders.
  • Inflammatory Response :
    • Preliminary findings suggest that it exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2), which plays a significant role in inflammatory pathways.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride
  • N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine sulfate

Uniqueness

N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it suitable for specific applications where these properties are advantageous.

Biological Activity

N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a compound of significant interest in pharmacological and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H18_{18}ClN·HBr
  • Molecular Weight : 343.68 g/mol

The presence of the chlorobenzyl and methoxyphenyl groups contributes to its lipophilicity, which may enhance its ability to cross biological membranes and interact with various biological targets.

This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and cognitive functions.

Key Mechanisms Include:

  • Receptor Binding : The compound has shown affinity for various neurotransmitter receptors, potentially influencing signaling pathways related to mood disorders.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters in the synaptic cleft .

Biological Activity Overview

The biological activity of this compound has been explored through various studies. Below is a summary of key findings:

Biological Activity Description References
Antidepressant Effects Exhibits potential antidepressant properties by modulating serotonin levels.,
Neuroprotective Properties Protects neuronal cells from oxidative stress-induced damage in vitro .
Cytotoxicity Studies Demonstrated low cytotoxicity in normal cell lines, indicating a favorable safety profile .
Receptor Interactions Binds to serotonin receptors, enhancing serotonergic transmission . ,

Case Studies

Several studies have investigated the pharmacological potential of this compound:

  • Antidepressant Activity :
    • A study assessed the antidepressant-like effects of this compound using the forced swim test (FST) in rodents. Results indicated a significant reduction in immobility time, suggesting enhanced mood-related behaviors .
  • Neuroprotection :
    • In vitro experiments using PC12 cells demonstrated that this compound could protect against glucocorticoid-induced neurotoxicity. The mechanism involved downregulation of oxidative stress markers, indicating potential therapeutic applications in neurodegenerative diseases .
  • Receptor Binding Studies :
    • Binding affinity assays revealed that this compound interacts with serotonin receptors (5-HT1A_1A and 5-HT2A_2A), suggesting its role as a serotonin modulator .

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